molecular formula C22H28O4 B14660969 (10R,13S,17R)-10,13-Dimethyl-1,2,7,8,9,10,11,12,13,14,15,16-dodecahydro-5'H-spiro[cyclopenta[a]phenanthrene-17,2'-oxolane]-3,5',6-trione CAS No. 38753-78-5

(10R,13S,17R)-10,13-Dimethyl-1,2,7,8,9,10,11,12,13,14,15,16-dodecahydro-5'H-spiro[cyclopenta[a]phenanthrene-17,2'-oxolane]-3,5',6-trione

Cat. No.: B14660969
CAS No.: 38753-78-5
M. Wt: 356.5 g/mol
InChI Key: AZEYSSQIWVQIBS-ONSQMAQPSA-N
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Description

The compound (10R,13S,17R)-10,13-Dimethyl-1,2,7,8,9,10,11,12,13,14,15,16-dodecahydro-5’H-spiro[cyclopenta[a]phenanthrene-17,2’-oxolane]-3,5’,6-trione is a complex organic molecule with a unique spiro structure. This compound is characterized by its multiple stereocenters and intricate ring system, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (10R,13S,17R)-10,13-Dimethyl-1,2,7,8,9,10,11,12,13,14,15,16-dodecahydro-5’H-spiro[cyclopenta[a]phenanthrene-17,2’-oxolane]-3,5’,6-trione

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperature and pressure conditions, and purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(10R,13S,17R)-10,13-Dimethyl-1,2,7,8,9,10,11,12,13,14,15,16-dodecahydro-5’H-spiro[cyclopenta[a]phenanthrene-17,2’-oxolane]-3,5’,6-trione: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes .

Scientific Research Applications

(10R,13S,17R)-10,13-Dimethyl-1,2,7,8,9,10,11,12,13,14,15,16-dodecahydro-5’H-spiro[cyclopenta[a]phenanthrene-17,2’-oxolane]-3,5’,6-trione: has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (10R,13S,17R)-10,13-Dimethyl-1,2,7,8,9,10,11,12,13,14,15,16-dodecahydro-5’H-spiro[cyclopenta[a]phenanthrene-17,2’-oxolane]-3,5’,6-trione exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and targets can vary depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

  • (8R,9S,10R,13S,14S,17R)-10,13-Dimethyl-1,8,9,10,11,12,13,14,15,16-decahydro-3’H-spiro[cyclopenta[a]phenanthrene-17,2’-furan]-3,5’(2H,4’H)-dione
  • (2’R,2R,15’S)-2’,15’-Dimethylspiro[oxolane-2,14’-tetracyclo[8.7.0.02,7.011,15]heptadecan]-6’-ene-5,5’-dione

Uniqueness

The uniqueness of (10R,13S,17R)-10,13-Dimethyl-1,2,7,8,9,10,11,12,13,14,15,16-dodecahydro-5’H-spiro[cyclopenta[a]phenanthrene-17,2’-oxolane]-3,5’,6-trione lies in its specific stereochemistry and the presence of the oxolane ring, which distinguishes it from other similar compounds

Properties

CAS No.

38753-78-5

Molecular Formula

C22H28O4

Molecular Weight

356.5 g/mol

IUPAC Name

(10R,13S,17R)-10,13-dimethylspiro[1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2',3,6-trione

InChI

InChI=1S/C22H28O4/c1-20-7-3-13(23)11-17(20)18(24)12-14-15(20)4-8-21(2)16(14)5-9-22(21)10-6-19(25)26-22/h11,14-16H,3-10,12H2,1-2H3/t14?,15?,16?,20-,21+,22-/m1/s1

InChI Key

AZEYSSQIWVQIBS-ONSQMAQPSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1C(=O)CC3C2CC[C@]4(C3CC[C@@]45CCC(=O)O5)C

Canonical SMILES

CC12CCC(=O)C=C1C(=O)CC3C2CCC4(C3CCC45CCC(=O)O5)C

Origin of Product

United States

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